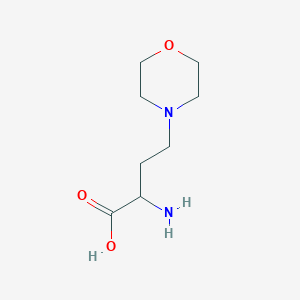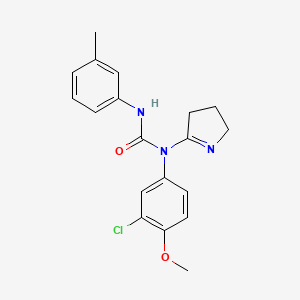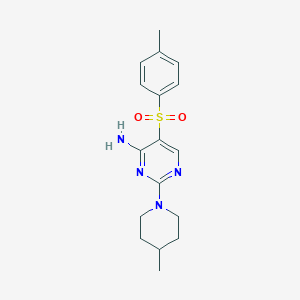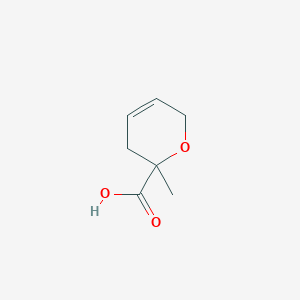
6-Methyl-2,5-dihydropyran-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,5-dihydropyran-6-carboxylic acid is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that are widely studied due to their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-dihydropyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-alkenyl-6-methyl-2-pyrone as a starting material, which undergoes cyclization in the presence of a catalyst such as Pd/C and a co-catalyst like CuI . The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions: 6-Methyl-2,5-dihydropyran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
6-Methyl-2,5-dihydropyran-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 6-Methyl-2,5-dihydropyran-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
2-Pyrone: A closely related compound with similar structural features but different reactivity and applications.
4-Pyrone: Another isomer with distinct chemical properties and uses.
Indole Derivatives: While structurally different, indole derivatives share some biological activities with pyran compounds.
Uniqueness: 6-Methyl-2,5-dihydropyran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.
属性
IUPAC Name |
6-methyl-2,5-dihydropyran-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLROHWUMUYOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
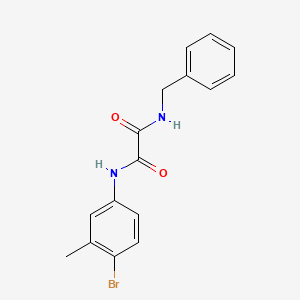
![3-ethyl-N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2571048.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2571050.png)
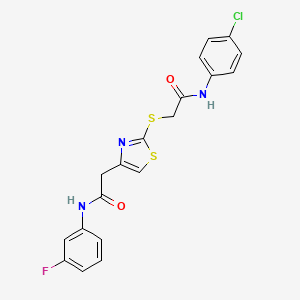
![2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol](/img/structure/B2571053.png)
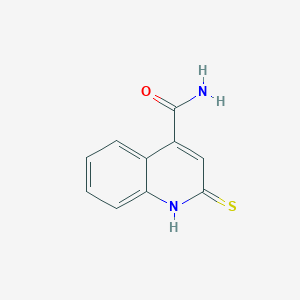
![2-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2571055.png)
![methyl 3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2571056.png)
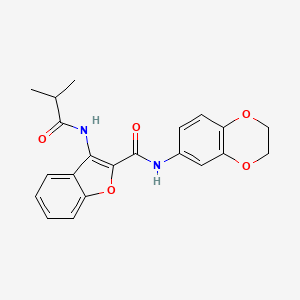
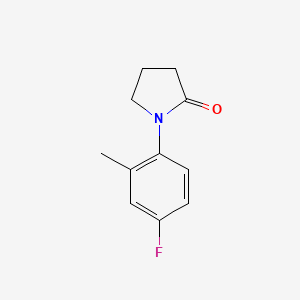
![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)
